2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Catalog No.
S564651
CAS No.
5703-24-2
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

CAS Number

5703-24-2

Product Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3

InChI Key

GOQGGGANVKPMNH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=O)O

Synonyms

(4-hydroxy-3-methoxyphenyl)acetaldehyde, HMPAL, homovanillin

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)O

Antioxidant and Anti-inflammatory Properties

Studies suggest that Homovanillin possesses noteworthy antioxidant and anti-inflammatory properties. Its structure, containing a phenolic hydroxyl group and an aldehyde group, contributes to its ability to scavenge free radicals and modulate inflammatory pathways. Research has demonstrated its potential to mitigate oxidative stress and inflammation in various cell models, suggesting its therapeutic potential in conditions like neurodegenerative diseases and chronic inflammatory disorders [].

Antimicrobial Activity

Homovanillin has exhibited promising antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against foodborne pathogens like E. coli and S. aureus, as well as against fungi like Candida albicans [, ]. This characteristic makes it a potential candidate for the development of novel food preservatives and antifungal agents [, ].

Potential Applications in Cancer Research

Emerging research suggests that Homovanillin might possess anti-cancer properties. Studies have reported its ability to induce cell death and inhibit the proliferation of various cancer cell lines []. However, further research is necessary to elucidate the underlying mechanisms and translate these findings into potential clinical applications [].

Other Potential Applications

Homovanillin's diverse properties hold promise for various other applications. Research is exploring its potential in:

  • Neurological disorders: Studies suggest its neuroprotective effects and potential benefits in conditions like Alzheimer's disease and Parkinson's disease.
  • Diabetes management: Research indicates its potential role in improving insulin sensitivity and reducing blood sugar levels [].
  • Wound healing: Studies suggest its ability to promote wound healing by stimulating collagen production and cell proliferation.

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, commonly referred to as homovanillin, is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3. It belongs to the class of phenylacetaldehydes and features an alpha-CH2 group. This compound is notable for its role as a metabolite in both humans and mice, contributing to various biochemical pathways and metabolic processes .

Homovanillin is characterized by its aromatic structure, which includes a methoxy group and a hydroxyl group attached to a phenyl ring. Its unique chemical structure imparts distinct physical properties, including its vanilla-like aroma, making it valuable in both scientific research and industrial applications .

  • Oxidation: The aldehyde group can be oxidized to form 2-(4-hydroxy-3-methoxyphenyl)acetic acid.
  • Reduction: The aldehyde can be reduced to yield 2-(4-hydroxy-3-methoxyphenyl)ethanol.
  • Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives depending on the electrophile used .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.
  • Electrophilic Substitution: Typical reagents include bromine (Br2) or nitric acid (HNO3) .

Homovanillin exhibits various biological activities. It is primarily metabolized by the enzyme aldehyde dehydrogenase, which converts it into p-hydroxyphenylacetic acid. This metabolic pathway is crucial for detoxifying aldehyde compounds within living organisms. Additionally, homovanillin has been implicated in neuroactive processes due to its presence in the central nervous system, where it may influence neurotransmitter metabolism .

Pharmacokinetics

Homovanillin can be detected in human urine, indicating its metabolic processing and potential relevance in clinical studies related to neurochemistry and metabolic disorders .

Synthetic Routes

Homovanillin can be synthesized through several methods:

  • Acid-Catalyzed Depolymerization of Lignin: This method involves breaking down lignin into simpler aromatic compounds, followed by deprotection and hydrolysis of the methoxy group.
  • Industrial Production: Typically derived from vanillin, this process includes a series of condensation, reduction, and hydrolysis steps to yield homovanillin .

Reaction Conditions

The synthesis often requires specific conditions such as temperature control and the use of catalysts to enhance reaction efficiency. For instance, zeolite catalysts have shown promise in facilitating reactions involving phenylacetaldehyde derivatives .

Homovanillin has diverse applications across various fields:

  • Flavoring and Fragrance Industry: Due to its vanilla-like aroma, it is widely used in food flavorings and perfumes.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Biochemical Research: As a metabolite in human and mouse systems, it is valuable for studying metabolic pathways and enzymatic functions .

Research indicates that homovanillin interacts with several enzymes beyond aldehyde dehydrogenase. These interactions may influence metabolic pathways related to biogenic amines and neuroactive compounds. The compound's ability to modulate enzymatic activity suggests potential therapeutic applications in treating neurological disorders .

Physical Description

Solid

XLogP3

0.3

Other CAS

5703-24-2

Wikipedia

(4-hydroxy-3-methoxyphenyl)acetaldehyde

Dates

Modify: 2023-08-15

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